N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide
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Overview
Description
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide are various types of fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . These fungi are responsible for a variety of plant diseases, leading to significant crop losses .
Mode of Action
The compound interacts with its fungal targets, inhibiting their growth and proliferation .
Biochemical Pathways
Given its fungicidal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, disrupting their normal functions and leading to their death .
Result of Action
The result of the action of this compound is the inhibition of fungal growth and proliferation . This leads to a reduction in the incidence and severity of fungal diseases in crops, thereby preventing crop losses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 2-methylthiazole with an appropriate sulfonamide derivative. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps include the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxybenzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
- 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides
- Pyridine-substituted thiazole hybrids
Uniqueness
N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxybenzenesulfonamide moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-14-20-15(13-24-14)11-12-19-25(21,22)18-9-7-17(8-10-18)23-16-5-3-2-4-6-16/h2-10,13,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSINOBLYALSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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